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Compound of Interest

Compound Name: Evenamide hydrochloride

Cat. No.: B607389

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacology and
toxicology of sertraline hydrochloride, a selective serotonin reuptake inhibitor (SSRI). The
information is compiled from a range of preclinical studies in various animal models, offering
critical data for researchers and professionals in drug development.

Executive Summary

Sertraline is a potent and specific inhibitor of neuronal serotonin (5-HT) reuptake, with only
weak effects on norepinephrine and dopamine neuronal uptake.[1] Its primary mechanism of
action involves the selective inhibition of the presynaptic serotonin transporter (SERT), leading
to an increased concentration of serotonin in the synaptic cleft and enhanced serotonergic
neurotransmission.[2] Preclinical studies in mice, rats, rabbits, and dogs have established its
pharmacological activity and comprehensive toxicology profile. The liver has been identified as
a primary target organ for toxicity, with findings generally related to hepatic enzyme induction.
[1][3] Sertraline is extensively metabolized, and while it has a good safety profile, specific
toxicities, including reproductive and developmental effects, have been noted at higher doses.

[1]14]

Preclinical Pharmacology
Primary Pharmacodynamics: Mechanism of Action
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Sertraline's therapeutic effects are primarily attributed to its highly selective inhibition of the
serotonin transporter (SERT) on the presynaptic neuronal membrane.[2] This inhibition blocks
the reuptake of serotonin from the synaptic cleft, leading to an accumulation of the
neurotransmitter. The increased availability of synaptic serotonin enhances its binding to
postsynaptic receptors, which is believed to be the foundation of its antidepressant and
anxiolytic effects.[5] In animal studies, chronic administration of sertraline has been shown to
lead to a down-regulation of brain norepinephrine receptors.[2]

While its primary target is SERT, sertraline has weak effects on dopamine and norepinephrine
transporters.[5][6] It shows no significant affinity for adrenergic (alphal, alpha2, beta),
cholinergic, GABA, dopaminergic, histaminergic, or benzodiazepine receptors, which
contributes to its favorable side-effect profile compared to older classes of antidepressants like
tricyclic antidepressants (TCAs).[1][2]
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Caption: Sertraline's mechanism of action at the neuronal synapse.

Preclinical Pharmacokinetics

Sertraline is extensively absorbed and metabolized in preclinical species.[1] It is highly protein-
bound (approximately 98-99%) and distributes widely into tissues, including the brain.[2][7]

Absorption, Distribution, Metabolism, and Excretion (ADME)

o Absorption: Following oral administration, at least 69% and 73% of a dose was absorbed in
rats and dogs, respectively.[1]

« Distribution: The volume of distribution is approximately 25 L/kg in both rats and dogs.[7]
Brain concentrations of sertraline in rats can be over 40 times higher than plasma
concentrations.[7]
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» Metabolism: Sertraline undergoes extensive first-pass metabolism in the liver.[7] The primary
metabolic pathway is N-demethylation to form N-desmethylsertraline, which is significantly
less potent than the parent compound.[2] Other metabolic processes include N-
hydroxylation, oxidative deamination, and glucuronidation.[2][7] Metabolism is primarily
catalyzed by CYP3A4 and CYP2B6 enzymes.[2]

o Excretion: Elimination is mainly through metabolism, with metabolites excreted in both urine
and feces.[8] The excretion of unchanged sertraline in urine is a minor pathway.[2] Bile is the
major route of elimination in both rats and dogs.[7]

Parameter Rat Dog Reference
) o Subject to first-pass Subject to first-pass

Bioavailability ] ] [7]

metabolism metabolism
Protein Binding >97% >97% [7]
Volume of Distribution

~25 L/kg ~25 L/kg [7]
(vd)
Elimination Half-life ]

~26 hours (general) Varies [2][8]
(tv2)
Peak Plasma Time 1.94 £ 0.18 h (200 mg

N/A [9]
(Tmax) dose)
Peak Plasma Conc. 0.404 £ 0.080 mg/L

N/A [9]
(Cmax) (200 mg dose)
Area Under Curve 2.04 £ 0.46 mg-h-L-1

N/A [9]
(AUC 0-0) (200 mg dose)
Primary Route of i .

Bile Bile [7]

Elimination

Table 1. Summary of Preclinical Pharmacokinetic Parameters for Sertraline.

Preclinical Toxicology
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A comprehensive set of toxicology studies were conducted in mice, rats, rabbits, and dogs to
characterize the safety profile of sertraline.[1]

Acute Toxicity

In acute oral toxicity studies, signs of toxicity in mice and rats included hyperactivity,
depression, weakness, decreased food consumption, and convulsions at lethal doses.[1]

Species Route LD50 Reference
Rat Oral >2000 mg/kg [2]

Not specified,
Mouse Oral convulsions at lethal [1]

doses

Table 2: Acute Toxicity of Sertraline.

Repeat-Dose Toxicity

The primary target organ identified in subchronic and chronic toxicity studies in mice, rats, and
dogs was the liver.[1][3] The observed effects were consistent with hepatic xenobiotic-
metabolizing enzyme induction and included:

o Hepatomegaly (enlarged liver)[3]

o Hepatocellular hypertrophy[3]

» Proliferation of smooth endoplasmic reticulum[3]
¢ Slight increases in serum transaminase activity[3]
o Hepatocellular fatty change (in mice and rats)[4]

These findings are generally considered adaptive changes related to metabolism rather than
direct toxic injury, especially at lower dose levels.[1]
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A 28-day study in rats investigating cardiotoxicity at doses of 5, 10, and 20 mg/kg found that
the higher doses were associated with increased cardiac biomarkers (AST, LDH, cTn-T),
degenerative changes in heart tissue, and evidence of oxidative stress.[10][11]
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Caption: General workflow for a preclinical repeat-dose toxicity study.

Genetic Toxicology

Sertraline was not found to be genotoxic in an extensive battery of tests.[1][4] However, some
in vitro studies have noted that at certain concentrations, sertraline may induce oxidative stress
and reduce the nuclear division index in human peripheral lymphocytes.[12]

Carcinogenicity

Lifetime carcinogenicity studies were conducted in rats and mice.[1]
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e Rats: The study was negative for carcinogenicity.[4]

e Mice: A slight increase in benign liver tumors was observed in drug-treated male mice.[1]
This finding was considered secondary to the known enzyme-inducing properties of
sertraline and not indicative of a direct carcinogenic risk to humans.[1][4]

Reproductive and Developmental Toxicology

Reproductive toxicology studies have been conducted in rats and rabbits.[1]

o Teratogenicity: Sertraline was not found to be teratogenic in rats or rabbits, even at
maternally toxic doses.[1][3]

o Developmental Effects: Decreased neonatal survival and growth were observed.[1][4] These
effects have been noted with other SSRIs.[1] One study in mice indicated that in utero
exposure to sertraline at 25 and 60 mg/kg was embryotoxic, teratogenic (cleft palate), and
fetotoxic.[13] Another study in pregnant Wistar rats showed that a 20 mg/kg/day dose
compromised the reproductive system development in male offspring, leading to alterations
in sperm morphology and motility in adulthood.[14]

Experimental Protocols
Repeat-Dose Oral Toxicity Study (Rat)

o Objective: To assess the potential toxicity of sertraline following daily oral administration for a
period of 28 or 90 days.

o Test System: Wistar or Sprague-Dawley rats, typically young adults. Animals are randomized
into treatment groups (e.g., 3 dose levels and a vehicle control), with an equal number of
males and females per group.

e Dosing: Sertraline hydrochloride is administered once daily via oral gavage. Dose levels are
selected based on acute toxicity and dose-ranging studies to establish a no-observed-
adverse-effect-level (NOAEL), a mid-dose, and a maximum tolerated dose (MTD).

« In-Life Observations: Daily clinical observations for signs of toxicity, mortality, and morbidity.
Body weight and food consumption are recorded weekly. Ophthalmoscopic examinations are
performed pre-study and at termination.
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» Clinical Pathology: Blood samples are collected at termination (and sometimes at an interim
point) for hematology (e.g., CBC, differential) and clinical chemistry (e.g., liver enzymes like
ALT/AST, kidney function markers like BUN/creatinine) analysis. Urine analysis is also
conducted.

o Terminal Procedures: At the end of the study period, animals are euthanized. A full necropsy
is performed. Key organs are weighed, and a comprehensive list of tissues is collected and
preserved for histopathological examination by a veterinary pathologist.

Embryo-Fetal Developmental Toxicity Study (Mouse)

» Objective: To evaluate the potential of sertraline to cause developmental toxicity during the
period of major organogenesis.

o Test System: Time-mated female mice (e.g., Crl:CD1(ICR)). The day a vaginal plug is
observed is designated as Gestation Day (GD) 0.

e Dosing: Pregnant females are dosed daily by oral gavage during the period of
organogenesis (e.g., GD 6 through 15). Dose levels in one cited study were 5, 25, and 60
mg/kg, plus a vehicle control.[13]

o Maternal Observations: Dams are monitored for clinical signs, body weight changes, and
food consumption throughout gestation.

o Terminal Procedures: On a day prior to parturition (e.g., GD 18), dams are euthanized. The
uterus is examined for the number of implantations, resorptions, and live/dead fetuses.

o Fetal Examinations: Live fetuses are weighed and examined for external malformations. A
subset of fetuses is then examined for visceral abnormalities (e.g., using the Wilson's
sectioning technique) and skeletal abnormalities (e.g., after staining with Alizarin Red S and
Alcian Blue).[13]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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